4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine

Antimalarial drug discovery PfDHODH inhibition Plasmodium falciparum

4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine (CAS 1603305-63-0) is a trisubstituted halogenated pyrimidine derivative with the molecular formula C11H7Cl3N2 and a molecular weight of 273.5 g/mol. It features a pyrimidine core simultaneously bearing a chlorine atom at position 4, a 3,5-dichlorophenyl ring at position 6, and a methyl group at position 2.

Molecular Formula C11H7Cl3N2
Molecular Weight 273.5 g/mol
CAS No. 1603305-63-0
Cat. No. B1475416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine
CAS1603305-63-0
Molecular FormulaC11H7Cl3N2
Molecular Weight273.5 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C11H7Cl3N2/c1-6-15-10(5-11(14)16-6)7-2-8(12)4-9(13)3-7/h2-5H,1H3
InChIKeyWCNJBMJXHRCMFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine (CAS 1603305-63-0): Baseline Identity for Research Sourcing


4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine (CAS 1603305-63-0) is a trisubstituted halogenated pyrimidine derivative with the molecular formula C11H7Cl3N2 and a molecular weight of 273.5 g/mol . It features a pyrimidine core simultaneously bearing a chlorine atom at position 4, a 3,5-dichlorophenyl ring at position 6, and a methyl group at position 2 . This specific substitution pattern creates a chiral-free scaffold with distinct electronic and steric properties that differentiate it from other dichlorophenyl-pyrimidine regioisomers. The compound is commercially available at ≥95% purity from multiple suppliers , and is listed in the BindingDB database (BDBM50567967) and ChEMBL (CHEMBL4850393) as a characterized bioactive entity within US Patent 11,903,936 .

Why 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine Cannot Be Replaced by Generic Pyrimidine Analogs


Scientific users cannot simply interchange this compound with other dichlorophenyl-pyrimidine isomers or pyrimidine-based DHODH inhibitors because the combined 2-methyl, 4-chloro, and 6-(3,5-dichlorophenyl) substitution pattern is the specific pharmacophore identified as Compound 35 in US Patent 11,903,936 for antimalarial development . Subtle positional changes in chloro-substitution on the aryl ring fundamentally alter biological activity: compounds bearing 2,4-dichlorophenyl, 2,5-dichlorophenyl, 3,4-dichlorophenyl, or 4-chlorophenyl substituents at the same pyrimidine position represent distinct chemical entities with divergent target engagement, selectivity, and pharmacokinetic profiles . Generic procurement of 'a dichlorophenyl pyrimidine' without precise structural verification risks acquiring a compound with uncharacterized or absent activity against the PfDHODH target and unknown CYP inhibition liabilities. The 3,5-dichloro substitution pattern on the phenyl ring, combined with the 2-methyl-4-chloro pyrimidine core, is specifically associated with the activity profile documented in this compound's public pharmacological dataset .

Quantitative Differentiation Evidence for 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine (CAS 1603305-63-0)


PfDHODH Inhibitory Potency and Parasite Growth Inhibition (P. falciparum 3D7 and Dd2 Strains)

4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine (Compound 35 in US 11,903,936) inhibited Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an EC50 of 7 nM against the Dd2 strain and 8.20 nM against the 3D7 strain in whole-cell parasite growth assays . In contrast, the compound showed no meaningful inhibition of human DHODH (HsDHODH, IC50 > 100,000 nM) or canine DHODH (IC50 > 100,000 nM), establishing a parasite-to-host selectivity window exceeding 12,000-fold . A common comparator scaffold in antimalarial drug discovery, the triazolopyrimidine class (e.g., DSM265), achieves PfDHODH IC50 values in the range of 22–56 nM in biochemical assays . While the assay formats differ (whole-cell EC50 vs. biochemical IC50), Compound 35 achieves low single-digit nanomolar potency in a physiologically more stringent parasite growth assay, at potency levels comparable to or exceeding that of triazolopyrimidine-based clinical candidates tested under similar conditions.

Antimalarial drug discovery PfDHODH inhibition Plasmodium falciparum Species-selective inhibitor

Off-Target CYP450 Inhibition Profile and Drug-Drug Interaction Liability Assessment

The compound's off-target liability against major human cytochrome P450 isoforms has been experimentally characterized. Against CYP2C8, 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine exhibited an IC50 of 20,000 nM. Data for other CYP isoforms (CYP1A2, CYP2D6) are recorded in BindingDB for this exact CHEMBL entry, providing a defined CYP inhibition fingerprint . In contrast, the de-methyl analog 4-Chloro-6-(3,5-dichlorophenyl)pyrimidine (CAS 954220-72-5, PubChem CID 24902093) and the bis-substituted analog 4,6-bis(3,5-dichlorophenyl)-2-methylpyrimidine (CAS 1030380-50-7) have no CYP inhibition data publicly available in BindingDB or ChEMBL, meaning their DDI risk profile is entirely uncharacterized. For researchers building structure-activity relationship (SAR) series around this chemotype, the availability of pre-existing CYP data for the target compound eliminates the need for de novo CYP panel screening at early hit-to-lead stages.

CYP450 inhibition Drug-drug interaction ADME-Tox profiling Antimalarial safety

Regioisomeric Differentiation: Position 4 Chlorine as a Synthetic Handle vs. De-Chloro and Bis-Substituted Analogs

The presence of a single chlorine atom at position 4 of the pyrimidine ring provides a chemically addressable synthetic handle that is absent in both the de-chloro analog and the symmetrically bis-substituted analog. The de-methyl analog 4-Chloro-6-(3,5-dichlorophenyl)pyrimidine (CAS 954220-72-5) lacks the 2-methyl group, altering both electronic properties and steric environment at the pyrimidine core . The bis-substituted analog 4,6-bis(3,5-dichlorophenyl)-2-methylpyrimidine (CAS 1030380-50-7) has both the 4- and 6-positions occupied by 3,5-dichlorophenyl groups, eliminating the chlorine-based synthetic handle entirely and increasing molecular weight to 384.09 g/mol . The target compound thus occupies a unique chemical space: it retains one chlorine for nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while maintaining the 3,5-dichlorophenyl pharmacophore at position 6. This makes it a versatile intermediate for focused library synthesis, whereas the bis-substituted analog is a synthetic endpoint incapable of further diversification at the pyrimidine core.

Synthetic intermediate Cross-coupling Structure-activity relationship Medicinal chemistry diversification

Patent-Indexed Identity: Database Traceability vs. Commercial-Only Pyrimidine Derivatives

4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine is indexed as Compound 35 in US Patent 11,903,936 ('Anti-malarial agents'), with structured bioactivity data deposited across BindingDB (BDBM50567967) and ChEMBL (CHEMBL4850393) . This triple cross-referencing (patent → BindingDB → ChEMBL) provides verifiable provenance for pharmacological data. In contrast, the common commercial analog 4-Chloro-6-(2,5-dichlorophenyl)-2-methylpyrimidine (CAS 1477703-40-4) is listed by multiple vendors as a potential kinase inhibitor pharmacophore but has zero entries in BindingDB or ChEMBL, meaning no publicly verifiable bioactivity data exists for it . Similarly, 2-(2,4-dichlorophenyl)-4-methylpyrimidine and other dichlorophenyl-pyrimidine regioisomers appear in vendor catalogs without accompanying patent or database documentation. For procurement officers and principal investigators requiring traceable compound provenance for grant reporting, publication, or IP considerations, the patent-indexed identity of the target compound provides documentation integrity that vendor-only catalog compounds cannot offer.

Patent compound Database cross-referencing Chemical provenance Procurement verification

Crystallographic and Structural Biology Context: Chloro-Substituted Pyrimidine Frameworks in Drug Design

A foundational crystallographic study of chloro-substituted pyrimidines established the structural basis for understanding how chlorine substitution patterns influence pyrimidine ring geometry and intermolecular interactions . This work provides the structural biology framework for interpreting why specific chlorination patterns (such as the 4-chloro-6-(3,5-dichlorophenyl)-2-methyl arrangement in the target compound) generate distinct binding modes compared to alternative substitution patterns. Furthermore, multiple X-ray co-crystal structures of PfDHODH bound to pyrimidine-based inhibitors (PDB IDs: 3O8A, 3I68) have elucidated the structural basis for species-selective inhibition , providing a direct structural rationale for why the 3,5-dichlorophenyl substituent orientation matters for target engagement. The availability of this structural biology framework distinguishes the target compound from pyrimidine analogs lacking any structural biology context and enables rational, structure-guided optimization rather than empirical screening.

Crystal structure Pyrimidine conformation Structure-based drug design Halogen bonding

Recommended Research and Industrial Application Scenarios for 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine (CAS 1603305-63-0)


PfDHODH-Targeted Antimalarial Lead Optimization and Species-Selectivity Profiling

Research groups developing next-generation antimalarial agents targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) should procure this compound as a characterized reference inhibitor with established PfDHODH EC50 values of 7–8.20 nM and >12,000-fold selectivity over human DHODH . The pre-existing CYP inhibition fingerprint (CYP2C8 IC50 = 20,000 nM) enables immediate assessment of drug-drug interaction risk without commissioning de novo ADME-Tox panel screening . Use this compound as a benchmark control when profiling novel synthetic analogs, or as a starting scaffold for C-4 diversification via nucleophilic aromatic substitution to explore SAR around the pyrimidine core while retaining the validated 3,5-dichlorophenyl pharmacophore. The patent-indexed identity (US 11,903,936, Compound 35) provides the documentation trail required for grant progress reports and publication submissions .

Focused Medicinal Chemistry Library Synthesis via C-4 Derivatization

Medicinal chemistry teams building focused pyrimidine libraries should select this compound over the bis-substituted analog 4,6-bis(3,5-dichlorophenyl)-2-methylpyrimidine (CAS 1030380-50-7) because the target compound retains a single reactive C-4 chlorine atom that serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic displacement with amines, alcohols, or thiols . Starting from this intermediate, a diverse library of 4-substituted analogs can be generated while maintaining the 3,5-dichlorophenyl group at C-6—a pharmacophore associated with potent PfDHODH inhibition. The bis-substituted analog, by contrast, is a synthetic dead-end incapable of further diversification. The availability of the foundational crystallographic dataset on chloro-substituted pyrimidine geometry further supports structure-guided selection of C-4 substituents, potentially reducing the number of synthetic iterations required to achieve target potency.

CYP450-Mediated Drug-Drug Interaction Screening and ADME-Tox Benchmarking

ADME-Tox screening facilities and DMPK laboratories evaluating pyrimidine-based antimalarial candidates should incorporate this compound as a reference standard in CYP inhibition panels. The publicly available CYP inhibition data (CYP2C8 IC50 = 20,000 nM, plus CYP1A2 and CYP2D6 data deposited in BindingDB/ChEMBL) allow cross-laboratory assay validation and inter-study comparison of CYP liability across structurally related pyrimidine series. This pre-existing dataset eliminates the cost and time required for initial CYP profiling of this specific chemotype—a significant procurement advantage over structurally similar dichlorophenyl-pyrimidine analogs (e.g., CAS 1477703-40-4 and CAS 954220-72-5) for which no public CYP data exist and de novo screening would be mandatory .

Academic Research Requiring Traceable Compound Provenance for Publication and Grant Compliance

For academic laboratories operating under funding agency data management and sharing mandates, procurement of this compound provides a fully documented provenance chain: CAS registry → PubChem CID 5579867 → BindingDB BDBM50567967 → ChEMBL CHEMBL4850393 → US Patent 11,903,936 . This multi-database cross-referencing supports rigorous compound identity verification for experimental reproducibility—a requirement increasingly enforced by journals and funding bodies. In contrast, procuring regioisomeric dichlorophenyl-pyrimidine analogs listed only in vendor catalogs without patent or database cross-references exposes research programs to identity verification gaps that can complicate manuscript review and grant auditing processes. The compound's commercial availability at ≥95% purity from multiple suppliers (Life Chemicals, TRC) further supports procurement flexibility without compromising documentation integrity.

Quote Request

Request a Quote for 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.